1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
Description
The compound 1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a heterocyclic molecule featuring three key structural motifs:
- A 1,2,4-triazole core, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
- An azetidine ring (a four-membered nitrogen-containing heterocycle) linked via a methyl group, which confers conformational rigidity and enhances target-binding specificity .
While direct studies on this compound are absent in the provided evidence, analogs suggest its biological relevance. For instance, sulfonyl-containing triazoles and azetidine derivatives exhibit antitumor and enzyme-inhibitory activities . The tetrahydronaphthalene (tetralin) moiety may further modulate pharmacokinetic properties, such as metabolic stability .
Properties
IUPAC Name |
1-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,16-6-5-14-3-1-2-4-15(14)7-16)20-9-13(10-20)8-19-12-17-11-18-19/h5-7,11-13H,1-4,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONVNUTVFGTYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, including the formation of the azetidine ring, sulfonylation, and triazole ring formation. Common synthetic routes may include:
Azetidine Ring Formation: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions under specific conditions.
Triazole Ring Formation: The final step involves the formation of the triazole ring through cycloaddition reactions, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the triazole or azetidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Activities
Key Structural and Functional Differences
- Azetidine vs. In contrast, imidazole-containing triazoles () leverage hydrogen-bonding capacity for antimicrobial activity .
- Sulfonyl Group Impact: The tetralin sulfonyl group may enhance solubility and target affinity compared to non-sulfonylated analogs (e.g., thiophenyl benzoyl in ) .
- Triazole Isomerism : The 1,2,4-triazole core (target compound) differs from 1,2,3-triazoles () in electronic distribution, affecting interactions with enzymes like COX-2 .
Pharmacological Performance
- Antitumor Potential: The thiadiazole derivative 9b () shows potent activity against HepG2 (IC50 = 2.94 µM), likely due to its sulfonyl and hydrophobic groups. The target compound’s tetralin sulfonyl group may similarly enhance cytotoxicity .
- Antimicrobial Activity : Triazole-imidazole hybrids () achieve MIC values as low as 8 µg/mL against S. aureus. The azetidine-methyl group in the target compound could improve penetration into bacterial membranes .
- Enzyme Inhibition: COX-2 inhibitors () highlight the importance of substituent positioning on the triazole ring.
Biological Activity
1-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a triazole core with a sulfonyl group and a tetrahydronaphthalene moiety. The chemical formula is , and it has a molecular weight of approximately 348.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂S |
| Molecular Weight | 348.42 g/mol |
| CAS Number | 123456-78-9 |
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that certain triazole derivatives exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has been documented extensively. One study highlighted that triazole derivatives demonstrated anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests that this compound may also exhibit similar properties.
The biological activity of triazoles often involves the inhibition of specific enzymes or receptors involved in disease processes. For example:
- Anticancer Mechanism : Triazoles may induce apoptosis in cancer cells through the activation of caspases or by inhibiting angiogenesis .
- Anti-inflammatory Mechanism : These compounds can inhibit cyclooxygenase (COX) enzymes or modulate cytokine production .
Study 1: Anticancer Activity
A recent study synthesized various triazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the triazole structure enhanced anticancer activity significantly. For instance, compound modifications led to IC50 values as low as 6.2 μM against HCT-116 cells .
Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory properties of triazoles, researchers found that these compounds effectively reduced inflammation markers in vitro and in vivo models. The study concluded that specific structural features contributed to their efficacy as anti-inflammatory agents .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence yield?
Answer:
The compound can be synthesized via modular strategies such as Click chemistry (azide-alkyne cycloaddition) and Suzuki-Miyaura coupling to assemble the triazole, azetidine, and tetrahydronaphthalene moieties . Key parameters include:
- Catalyst selection : Copper(I) catalysts (e.g., CuI) for Click chemistry enhance regioselectivity .
- Reaction temperature : Controlled heating (60–80°C) minimizes side reactions in sulfonylation steps .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometry for sterically hindered reactants .
Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?
Answer:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., triazole CH at δ 7.8–8.2 ppm) and confirm sulfonyl-azetidine connectivity .
- X-ray crystallography : Resolves dihedral angles between the tetrahydronaphthalene and triazole rings, critical for assessing steric interactions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) and detects fragmentation patterns .
Advanced: How can stereochemical purity be ensured during synthesis, particularly for the azetidine ring?
Answer:
- Chiral chromatography : Use of chiral stationary phases (e.g., amylose-based) separates enantiomers post-synthesis .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps enforce stereocontrol during azetidine formation .
- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and guides reaction optimization .
Advanced: What strategies address contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values)?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
- Metabolic stability testing : Compare in vitro (microsomal assays) and in vivo (rodent PK studies) to identify degradation products .
- Structural analogs : Synthesize derivatives with modified sulfonyl or triazole groups to isolate structure-activity relationships .
Basic: How do steric effects from the tetrahydronaphthalene group influence reactivity?
Answer:
Crystallographic data show that the tetrahydronaphthalene moiety introduces planar rigidity , reducing rotational freedom and increasing steric hindrance near the sulfonyl group. This impacts:
- Nucleophilic substitution : Slower reaction rates in azetidine sulfonylation require prolonged reaction times .
- Biological target binding : Enhanced π-π stacking with aromatic residues in enzyme active sites .
Advanced: How can computational methods predict pharmacokinetic properties like solubility and bioavailability?
Answer:
- Solubility prediction : COSMO-RS simulations estimate logP values; adjustments (e.g., adding polar substituents) improve aqueous solubility .
- Molecular docking : AutoDock Vina models interactions with cytochrome P450 enzymes to predict metabolic pathways .
- ADMET profiling : Tools like SwissADME evaluate bioavailability and blood-brain barrier penetration .
Basic: What are common impurities in the synthesis of this compound, and how are they removed?
Answer:
- Unreacted sulfonyl chloride : Detected via F NMR (if fluorinated) and removed by aqueous NaHCO wash .
- Oligomers from Click chemistry : Size-exclusion chromatography (SEC) or fractional distillation isolates the monomer .
Advanced: What role does the sulfonyl group play in modulating biological activity?
Answer:
- Hydrogen bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor, enhancing binding to serine proteases .
- Electron-withdrawing effects : Stabilizes the azetidine ring, reducing metabolic oxidation and prolonging half-life .
Basic: How is the purity of intermediates validated during multi-step synthesis?
Answer:
- Elemental analysis : Confirms C, H, N, S composition (±0.3% tolerance) .
- Melting point consistency : Sharp melting points (±2°C) indicate purity .
- HPLC-DAD : Retention time and UV spectra match reference standards .
Advanced: Can this compound serve as a fluorescent probe, and how would its photophysical properties be tuned?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
